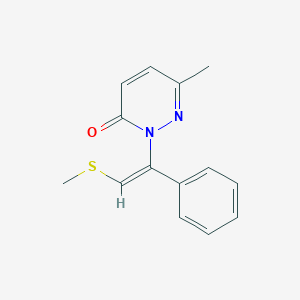
6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is a heterocyclic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a methyl group, a methylthio group, and a phenylvinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methylthio and phenylvinyl groups can be achieved through nucleophilic substitution reactions. For instance, the methylthio group can be introduced using methylthiolating agents like methylthiol chloride in the presence of a base.
Vinylation: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone ring or the phenylvinyl group, leading to hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the vinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for vinylation reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated pyridazinone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The phenylvinyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one
- 6-Methyl-2-(2-(ethylthio)-1-phenylvinyl)pyridazin-3(2H)-one
- 6-Methyl-2-(2-(methylthio)-1-(4-methylphenyl)vinyl)pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the methylthio group enhances its ability to undergo oxidation reactions, while the phenylvinyl group contributes to its interaction with biological targets.
Propiedades
Fórmula molecular |
C14H14N2OS |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
6-methyl-2-[(Z)-2-methylsulfanyl-1-phenylethenyl]pyridazin-3-one |
InChI |
InChI=1S/C14H14N2OS/c1-11-8-9-14(17)16(15-11)13(10-18-2)12-6-4-3-5-7-12/h3-10H,1-2H3/b13-10- |
Clave InChI |
UXXSODJHTRZFBI-RAXLEYEMSA-N |
SMILES isomérico |
CC1=NN(C(=O)C=C1)/C(=C\SC)/C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=O)C=C1)C(=CSC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


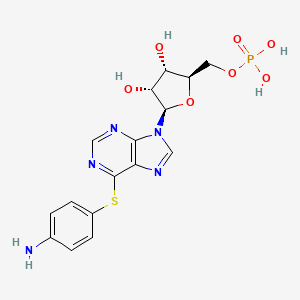

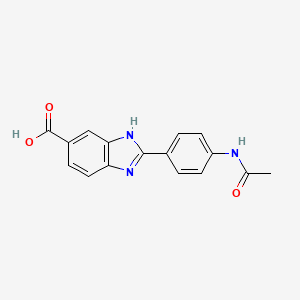



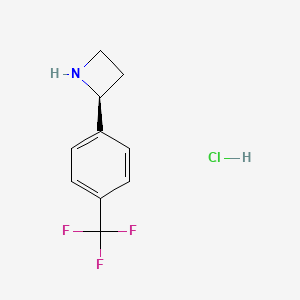
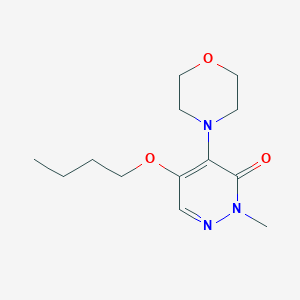
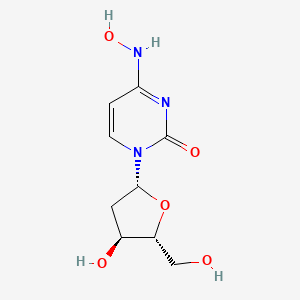


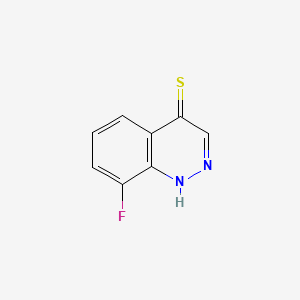
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)

